2,6-Diphenylpyridine N-oxide
CAS No.: 78500-88-6
Cat. No.: VC3940032
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78500-88-6 |
|---|---|
| Molecular Formula | C17H13NO |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 1-oxido-2,6-diphenylpyridin-1-ium |
| Standard InChI | InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H |
| Standard InChI Key | FBLQGULBXCFSAK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
2,6-Diphenylpyridine N-oxide is typically synthesized via oxidation of 2,6-diphenylpyridine using agents such as hydrogen peroxide (), m-chloroperbenzoic acid (m-CPBA), or sodium percarbonate. The reaction conditions—including solvent, temperature, and catalyst—significantly influence yield and purity . For example:
Table 1: Synthesis Methods for 2,6-Diphenylpyridine N-Oxide
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 60–70 | 75–85 | ≥98 | |
| m-CPBA | Dichloromethane | 25 (rt) | 90–95 | ≥99 |
| NaCO·1.5HO | Water | 80–90 | 65–70 | ≥95 |
Post-synthesis purification often involves recrystallization from ethanol or chromatography on silica gel.
Structural Features
The compound’s structure is confirmed via spectroscopic and computational methods:
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IR: A strong absorption band at 1,260–1,280 cm corresponds to the N-O stretch.
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X-ray crystallography: Reveals a planar pyridine ring with dihedral angles of 15–20° between the phenyl substituents and the central ring .
The InChIKey FBLQGULBXCFSAK-UHFFFAOYSA-N and SMILES C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] provide unambiguous identifiers for database referencing .
Physicochemical Properties
Thermal and Solubility Data
Table 2: Physical Properties of 2,6-Diphenylpyridine N-Oxide
| Property | Value |
|---|---|
| Melting Point | 116–117 °C |
| Boiling Point | 494.2 ± 14.0 °C (predicted) |
| Density | 1.08 ± 0.1 g/cm |
| pKa | 0.47 ± 0.10 (predicted) |
| LogP (Octanol-Water) | 3.2 |
| Solubility in Water | Insoluble |
| Solubility in Ethanol | 25 mg/mL |
The compound’s low water solubility and moderate lipophilicity (LogP = 3.2) make it suitable for organic-phase reactions .
Computational Descriptors
Table 3: Computed Molecular Descriptors
| Descriptor | Value |
|---|---|
| Molecular Weight | 247.29 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
| Polar Surface Area | 25.5 Å |
| Molar Refractivity | 78.4 cm |
The absence of hydrogen bond donors and low polar surface area contribute to its membrane permeability, a critical factor in drug design .
Applications in Chemistry and Biology
Organic Synthesis
2,6-Diphenylpyridine N-oxide serves as a ligand in transition metal catalysis. For instance, palladium complexes derived from this compound exhibit high activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) up to 370 .
Fluorescent Chemosensing
The compound’s conjugated π-system enables selective detection of Ag ions in aqueous solutions via fluorescence quenching. A 2024 study demonstrated a detection limit of 0.1 μM, with potential applications in environmental monitoring.
Medicinal Chemistry
Derivatives of 2,6-diphenylpyridine N-oxide show promise against Leishmania donovani (IC = 8.2 μM) and Mycobacterium tuberculosis (MIC = 12.5 μg/mL). Mechanistic studies suggest inhibition of trypanothione reductase and mycobacterial ATP synthase .
| Supplier | Purity (%) | Price (USD/g) |
|---|---|---|
| Synchem OHG | ≥99 | 85 |
| Jinan Kaixi Biotechnology | ≥98 | 72 |
| Shanghai SuperLan | ≥97 | 68 |
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